- A Novel N-Benzylation of Phenothiazine with Benzyl Alcohols Activated by n-Propylphosphonic Acid Anhydride (T3P)Synthesis, 2014, 46(22), 3059-3066,
Cas no 20962-92-9 (N-Allylphenothiazine)

N-Allylphenothiazine structure
Nome del prodotto:N-Allylphenothiazine
Numero CAS:20962-92-9
MF:C15H13NS
MW:239.335422277451
CID:1064326
N-Allylphenothiazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-Allylphenothiazine
- 10-prop-2-enylphenothiazine
- 10-(2-Propen-1-yl)-10H-phenothiazine (ACI)
- 10H-Phenothiazine, 10-(2-propenyl)- (9CI)
- Phenothiazine, 10-allyl- (6CI, 8CI)
- 10-Allyl-10H-phenothiazine
- 10-Allylphenothiazine
-
- Inchi: 1S/C15H13NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h2-10H,1,11H2
- Chiave InChI: GFVSLJXVNAYUJE-UHFFFAOYSA-N
- Sorrisi: S1C2C(=CC=CC=2)N(CC=C)C2C1=CC=CC=2
Proprietà calcolate
- Massa esatta: 239.07699
Proprietà sperimentali
- PSA: 3.24
N-Allylphenothiazine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | A572200-100mg |
N-Allylphenothiazine |
20962-92-9 | 100mg |
$ 173.00 | 2023-09-09 | ||
TRC | A572200-1g |
N-Allylphenothiazine |
20962-92-9 | 1g |
$ 1355.00 | 2023-09-09 | ||
TRC | A572200-1000mg |
N-Allylphenothiazine |
20962-92-9 | 1g |
$ 1355.00 | 2023-04-19 |
N-Allylphenothiazine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: Propylphosphonic anhydride Solvents: Toluene , 1,4-Dioxane ; rt; rt → 0 °C; 10 min, 0 °C
1.2 16 h, 130 °C
1.2 16 h, 130 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Ammonium chloride Solvents: Glucose , Urea ; rt; 75 - 90 min, 78 - 80 °C
Riferimento
- Sugar-urea-salt eutectic mixture as an efficient green solvent for N-alkylation of heterocyclic secondary aminesChemical Data Collections, 2020, 29,,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Titanium isopropoxide , Triphenylphosphine Catalysts: Palladium diacetate Solvents: Benzene ; 3 h, reflux; cooled
Riferimento
- Palladium-catalyzed allylation of acidic and less nucleophilic anilines using allylic alcohols directlyChemical & Pharmaceutical Bulletin, 2005, 53(10), 1266-1269,
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Triphenylphosphine , Platinum acetylacetonate Solvents: Water ; 3 h, reflux
Riferimento
- Platinum-catalyzed allylation of aminonaphthalenes with allylic acetates in waterTetrahedron, 2008, 64(40), 9625-9629,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide
Riferimento
- Monomeric and Polymeric Phenothiazine Photosensitizers for Photoinitiated Cationic PolymerizationMacromolecules, 2002, 35(8), 2962-2969,
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Water ; 2 h, reflux
Riferimento
- Simple palladium-catalyzed C-N bond formation for poor nucleophilicity of aminonaphthalenesApplied Organometallic Chemistry, 2011, 25(12), 883-890,
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Tris(4-chlorophenyl)phosphine , Platinum acetylacetonate Solvents: Benzene ; 3 h, reflux
Riferimento
- Platinum-catalyzed allylation of aminonaphthalenes with allylic acetatesTetrahedron, 2006, 62(15), 3752-3760,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; 30 min, rt
1.2 rt; 20 h, rt
1.2 rt; 20 h, rt
Riferimento
- Phenanthroimidazole/carbazole and phenanthroimidazole/phenothiazine hybrids with alkoxyorganosilane functional groups as blue emitting materialsJournal of Molecular Structure, 2022, 1262,,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide
Riferimento
- Alkylation of phenothiazine using solid-liquid phase-transfer catalysis without solventRevue Roumaine de Chimie, 1988, 33(2), 195-7,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Methyl isobutyl ketone , Water ; 24 h, rt; 24 h, reflux
Riferimento
- Walking on the surface of phenothiazines: a combined experimental and theoretical approachRevue Roumaine de Chimie, 2010, 55(11-12), 879-884,
N-Allylphenothiazine Raw materials
N-Allylphenothiazine Preparation Products
N-Allylphenothiazine Letteratura correlata
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
20962-92-9 (N-Allylphenothiazine) Prodotti correlati
- 1637-16-7(10H-Phenothiazine,10-ethyl-)
- 254101-10-5(Boc-β-HoAsp(OBzl)-OH)
- 1400762-70-0(5-(Azetidin-3-yloxy)-2-methylpyridine)
- 1806289-64-4(Ethyl 4,5-dichloropyrimidine-2-carboxylate)
- 1465716-60-2(N-(2-aminoethyl)-2-(3-bromophenyl)ethene-1-sulfonamide hydrochloride)
- 1206969-29-0(2-(7-Oxo-5H-pyrrolo[3,4-b]pyridin-6(7h)-yl)acetic acid)
- 1428366-71-5(5-chloro-2-methoxy-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide)
- 2172319-34-3(7-(propan-2-yl)-2-oxaspiro4.5decan-1-ylmethanesulfonyl chloride)
- 1268335-32-5(2,1-Benzoxaborole-7-acetic acid, 1,3-dihydro-1-hydroxy-)
- 860586-41-0(Benzenamine, 2,3,4-trimethoxy-, hydrochloride (1:1))
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
